Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid is a chemical compound notable for its unique structural features and potential applications in various scientific fields. It is classified under the category of amino acids and derivatives, specifically as an oxetane derivative, which is significant due to the oxetane ring's reactivity and versatility in organic synthesis. The compound's molecular formula is , and it has a molecular weight of approximately 235.19 g/mol. Its IUPAC name indicates the presence of both an amino group and an oxetan ring, which contribute to its chemical behavior and reactivity.
The synthesis of methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid typically involves the reaction of oxetan-3-yl glycine with methanol under specific conditions. A catalyst is often employed to facilitate the reaction, which requires careful control of temperature and pH to achieve high purity in the final product.
The molecular structure of methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid features:
Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid involves interactions at a molecular level:
This dual functionality makes it a candidate for further research into its pharmacological properties and potential therapeutic applications .
Relevant data regarding these properties can be found in chemical databases such as PubChem, where detailed profiles are maintained .
Methyl 2-amino-2-(oxetan-3-yl)acetate; oxalic acid has several scientific uses:
The oxetane ring—a strained four-membered cyclic ether—confers unique steric and electronic properties that influence both synthetic accessibility and functional group compatibility in amino acid derivatives. Methyl 2-amino-2-(oxetan-3-yl)acetate leverages the oxetane’s ring strain to enable regioselective modifications at the C3 position. A pivotal strategy involves the Horner-Wadsworth-Emmons (HWE) reaction, where methyl 2-(dimethoxyphosphoryl)acetate reacts with N-Boc-protected azetidin-3-one under basic conditions (e.g., NaH/THF) to yield α,β-unsaturated ester intermediates. This step capitalizes on the oxetane carbonyl’s electrophilicity, generating methyl (N-Boc-azetidin-3-ylidene)acetate with 72% efficiency after vacuum distillation [2].
Subsequent aza-Michael additions facilitate C–N bond formation at the β-carbon of the unsaturated ester. Nucleophiles such as heterocyclic amines (e.g., pyrazoles, imidazoles) or aliphatic amines undergo conjugate addition catalyzed by non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This step avoids ester hydrolysis—a common side reaction with stronger bases—and achieves quantitative conversion under mild conditions (60°C in acetonitrile). The resultant 3-substituted oxetane amino esters serve as precursors for pharmaceuticals, including GABA receptor modulators [2] [10].
Table 1: Key Functionalization Reactions for Oxetane Amino Acid Synthesis
Reaction Type | Reagents/Conditions | Product | Yield |
---|---|---|---|
HWE Olefination | NaH, THF; N-Boc-azetidin-3-one | Methyl (N-Boc-azetidin-3-ylidene)acetate | 72% |
Aza-Michael Addition | DBU, Heterocyclic amine, MeCN | 3-Substituted oxetane amino ester | >90% |
Suzuki–Miyaura Coupling | Pd catalyst, Boronic acid | Aryl/heteroaryl-functionalized derivatives | 60–85% |
Carbamate protection is indispensable for preventing undesired nucleophilic reactions at the amino group during synthesis. The t-butyloxycarbonyl (Boc) group is installed via reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in inert solvents (dichloromethane or THF), often with catalytic dimethylaminopyridine (DMAP). This yields N-Boc-methyl 2-amino-2-(oxetan-3-yl)acetate, stable under subsequent reaction conditions like esterifications or cross-couplings [3] [5].
Deprotection necessitates selective Boc removal without oxetane ring degradation. Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) cleaves Boc efficiently at ambient temperature, generating gaseous CO₂ and tert-butanol. For acid-sensitive substrates, alternative methods include:
Table 2: Carbamate Protection and Deprotection Strategies
Protecting Group | Installation Reagent | Cleavage Conditions | Compatibility Notes |
---|---|---|---|
Boc | Boc₂O, DMAP | TFA/DCM (1:1) or TBAF/THF | Acid-sensitive substrates require TBAF |
Cbz | CbzCl, Na₂CO₃ | H₂/Pd-C, MeOH | Avoid with sulfur-containing groups |
Alloc | Alloc-Cl, Et₃N | Pd(PPh₃)₄, morpholine | Orthogonal to Boc/Cbz |
Salt formation with oxalic acid (HOOC–COOH) converts the free base of methyl 2-amino-2-(oxetan-3-yl)acetate into a crystalline 2:1 salt (C₆H₁₁NO₃·½C₂H₂O₄), enhancing physicochemical stability. The selection hinges on oxalic acid’s pKa values (pKa₁=1.25, pKa₂=4.14), which ensure complete proton transfer from the carboxylic acid to the amine (pKa≈10–11). This ΔpKa >3 criterion guarantees a thermodynamically stable salt lattice [1] [4] [7].
Advantages over inorganic salts:
Table 3: Comparative Properties of Common Salt Forms
Counterion | Hygroscopicity | Aqueous Solubility (mg/mL) | Stability Concerns |
---|---|---|---|
Oxalate | Low | >50 (pH 2.0) | None |
Hydrochloride | High | >100 (pH 2.0) | Common-ion effect in gastric fluid |
Mesylate | Moderate | 75 (pH 2.0) | Sulfonate ester impurities |
Enantiopure methyl 2-amino-2-(oxetan-3-yl)acetate is pivotal for bioactive peptides requiring strict stereocontrol. Asymmetric catalytic methods focus on generating the stereogenic center adjacent to the oxetane:
Transition Metal Catalysis:Pd(II)/chiral phosphine complexes (e.g., (R)-BINAP) enable asymmetric hydrogenation of enol precursors like methyl 2-(oxetan-3-ylidene)acetate. This method affords up to 92% ee under 50 bar H₂ but requires rigorous exclusion of oxygen to prevent catalyst deactivation. Newer photoredox strategies using Ru(bpy)₃²⁺ and a chiral amine cocatalyst achieve α-amino radical formation with 85% ee under visible light [7] [10].
Table 4: Asymmetric Synthesis Approaches for Chiral Oxetane Amino Esters
Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Limitations |
---|---|---|---|
Chiral Sulfinamide Imine Addition | (S)-tert-Butanesulfinamide | >95% | Multi-step auxiliary removal |
Enzymatic Kinetic Resolution | Candida antarctica lipase B | 98% | Substrate specificity |
Pd-Catalyzed Hydrogenation | Pd/(R)-BINAP | 92% | High-pressure H₂ required |
Photoredox Amination | Ru(bpy)₃Cl₂, chiral amine | 85% | Optimizing irradiation intensity |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3